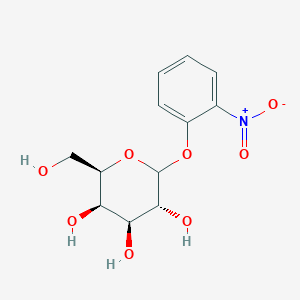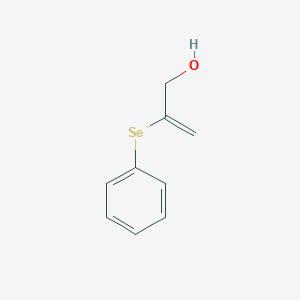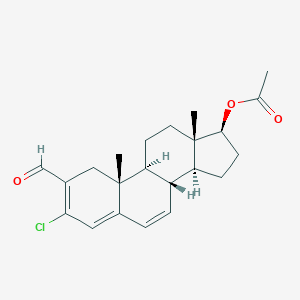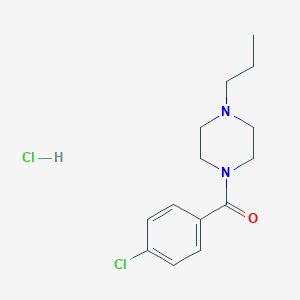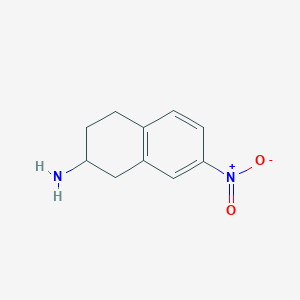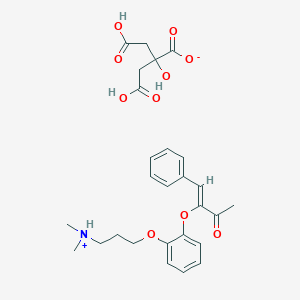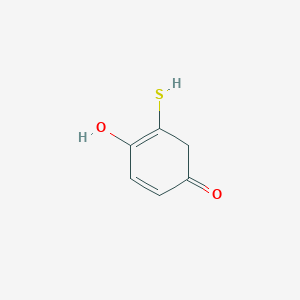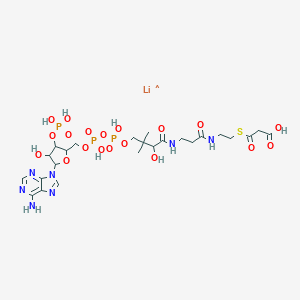![molecular formula C18H15ClN4O2S B028722 4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid CAS No. 100826-98-0](/img/structure/B28722.png)
4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of derivatives of 4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, including structural modifications at the 2- and 6-positions, has been evaluated for their chemical properties and potential as pharmacological agents. These derivatives have been synthesized and assessed in various studies for their affinity towards specific receptors, showcasing the chemical versatility and the significant impact of substituents on their biological activity (Kawakami et al., 1996).
Molecular Structure Analysis The molecular structure and vibrational spectroscopic properties of similar compounds have been studied using FT-IR and FT-Raman techniques, complemented by quantum mechanical methods. These studies have provided insights into the optimized molecular geometry, vibrational wavenumbers, infrared intensities, and Raman scattering, aiding in understanding the compound's molecular behavior and interactions (Kuruvilla et al., 2018).
Chemical Reactions and Properties Research has explored the chemical reactions and properties of these compounds, including their formation, stability, and interaction with biological receptors. For instance, the formation of a stable complex between a derivative and the platelet-activating factor receptor in rabbit platelet membranes has been documented, demonstrating the compound's potential as a PAF receptor antagonist (Silva et al., 1996).
Physical Properties Analysis The physical properties, including the thermodynamic properties of these compounds, have been closely examined, revealing correlations between heat capacity, entropy, and enthalpy changes with temperatures. Such analyses contribute to a comprehensive understanding of the compound's stability and reactivity under various conditions (Kuruvilla et al., 2018).
Chemical Properties Analysis Studies on the chemical properties of these compounds have focused on their reactivity, electrophilicity, and potential biological activity. Analyses of their molecular electrostatic potential, HOMO-LUMO energies, and Fukui functions have provided valuable insights into their chemical selectivity and reactivity sites (Kuruvilla et al., 2018).
科学的研究の応用
Synthetic Approaches and Biological Applications
Synthetic Utilities and Methodologies : The development of synthetic methodologies for heterocyclic compounds, including diazepines and triazoles, is a significant area of research. These methods enable the creation of compounds with potential applications in medicinal chemistry and materials science. The synthesis of benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines demonstrates the versatility of these synthetic routes, highlighting their importance for generating pharmacologically active compounds and materials with unique properties (M. Ibrahim, 2011).
Biological Significance of Heterocyclic Compounds : The review of 2,3-benzodiazepine-related compounds, including diazepines and triazepines fused with five-membered nitrogen heterocycles, underscores the biological significance of these compounds. Some members of the 2,3-benzodiazepine family have reached clinical stages, indicating their potential in treating various diseases, including some forms of cancer and bacterial infections resistant to current treatments (Támas Földesi, Balázs Volk, M. Milen, 2018).
Chemical Modeling and Biological Features : The search for biologically active substances among 1,2,4-triazole derivatives reveals a broad spectrum of activities such as antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. This indicates the potential for chemical modeling of such compounds to create novel drugs and materials with desired properties (M. V. Ohloblina, 2022).
特性
IUPAC Name |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-10-21-22-15-9-20-17(12-4-2-3-5-14(12)19)13-8-11(6-7-16(24)25)26-18(13)23(10)15/h2-5,8H,6-7,9H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBAOBLHUHELTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)O)C(=NC2)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546346 |
Source


|
| Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid | |
CAS RN |
100826-98-0 |
Source


|
| Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)
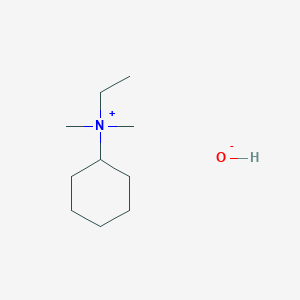
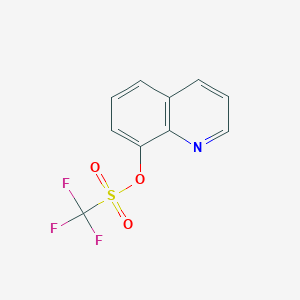

![4-[(trimethylsilyl)methyl]Phenol](/img/structure/B28652.png)
